Benzylamine hydrobromide

Catalog No.
S647682
CAS No.
37488-40-7
M.F
C7H10BrN
M. Wt
188.06 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzylamine hydrobromide

CAS Number

37488-40-7

Product Name

Benzylamine hydrobromide

IUPAC Name

phenylmethanamine;hydrobromide

Molecular Formula

C7H10BrN

Molecular Weight

188.06 g/mol

InChI

InChI=1S/C7H9N.BrH/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H

InChI Key

QJFMCHRSDOLMHA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN.Br

Synonyms

benzylamine, benzylamine hydrobromide, benzylamine hydrochloride, benzylamine monosulfate

Canonical SMILES

C1=CC=C(C=C1)CN.Br

Although not a naturally occurring compound, benzylamine itself has been identified in trace amounts in cigarette smoke [].


Molecular Structure Analysis

The key feature of benzylamine hydrobromide's structure is the presence of a benzyl group (C6H5CH2-) attached to an amine group (NH2). The amine group is protonated (acquires a positive charge) by a bromide ion (Br-) to form the ionic bond, giving the molecule its overall positive charge [].

  • Benzyl group: This aromatic group provides stability to the molecule.
  • Amine group: The presence of the amine group makes benzylamine hydrobromide a weak base.
  • Hydrobromide salt: The positive charge on the nitrogen (N) is balanced by the negative charge on the bromide ion (Br-), creating an ionic bond.

Chemical Reactions Analysis

Synthesis

Benzylamine hydrobromide can be synthesized by various methods, including the reaction of benzylamine with hydrobromic acid [].

C6H5CH2NH2  +  HBr  →  C6H5CH2NH2•HBr
Other Reactions

Due to its amine functionality, benzylamine hydrobromide can undergo various reactions typical of primary amines, such as:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides [].
  • Alkylation: Reaction with alkyl halides to form secondary amines [].
Decomposition

At high temperatures, benzylamine hydrobromide may decompose to release benzylamine and hydrogen bromide gas.

Physical and Chemical Properties

  • Appearance: White crystalline solid [].
  • Melting point: 182-184 °C [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Soluble in water, ethanol, and methanol [].
  • Stability: Hygroscopic (absorbs moisture from the air) [].

Mechanism of Action (Not Applicable)

Benzylamine hydrobromide is primarily used as a building block in organic synthesis and does not have a known biological mechanism of action.

  • Acute toxicity: Limited data available, but studies suggest moderate to high acute toxicity upon ingestion or inhalation.
  • Skin and eye irritation: May cause skin and eye irritation upon contact.
  • Flammability: Combustible.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling benzylamine hydrobromide.
  • Avoid inhalation and contact with skin and eyes.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry, and well-ventilated place away from incompatible materials.

Organic Synthesis:

  • Protecting Group: Benzylamine can be used as a protecting group for primary amines in organic synthesis. The benzyl group can be easily introduced and removed under various reaction conditions, allowing for selective modification of the amine functionality. [Source: [Organic Chemistry by John McMurry]]()
  • Preparation of N-Substituted Compounds: Benzylamine hydrobromide can be used as a starting material for the preparation of various N-substituted compounds through reactions like alkylation, acylation, and arylation.

Medicinal Chemistry:

  • Synthesis of Pharmaceutical Intermediates: Benzylamine hydrobromide is used as a precursor in the synthesis of various pharmaceutical intermediates, including some drugs and drug candidates.

Material Science:

  • Polymer Synthesis: Benzylamine hydrobromide can be used as a catalyst or activator in the synthesis of certain types of polymers. [Source: [Polymer Science - A Comprehensive Reference by M. P. Stevens]]()

Analytical Chemistry:

  • Chromatographic Analysis: Benzylamine hydrobromide can be used as a reference standard or internal standard in chromatographic techniques like high-performance liquid chromatography (HPLC) for the analysis of other amines. [Source: [HPLC and SFC Applications in Pharmaceutical Sciences by Uwe Martens]]()

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

37488-40-7

Dates

Modify: 2023-08-15

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